N-cyclopropyl-3-fluoro-4-methylbenzamide
Description
2-(2-Chloroethyl)-5-(4-chlorophenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole core substituted with a 2-chloroethyl group at position 2 and a 4-chlorophenyl group at position 5.
Properties
IUPAC Name |
N-cyclopropyl-3-fluoro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-7-2-3-8(6-10(7)12)11(14)13-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPKSRRBOBGAKGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-fluoro-4-methylbenzamide typically involves the reaction of 3-fluoro-4-methylbenzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-fluoro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents to the benzene ring .
Scientific Research Applications
Medicinal Chemistry
N-cyclopropyl-3-fluoro-4-methylbenzamide has garnered attention for its potential as a therapeutic agent. Its applications include:
- Anti-inflammatory Activity : The compound has been studied for its ability to inhibit specific kinases involved in inflammatory pathways, such as p38 mitogen-activated protein kinase (MAPK) . This inhibition may lead to therapeutic benefits in treating chronic inflammatory diseases.
- Anticancer Potential : Research indicates that this compound may have anticancer properties, acting as an inhibitor of cancer cell proliferation by targeting specific signaling pathways .
The compound's biological activity has been explored in various studies:
- Enzyme Inhibition : this compound has shown promise as an inhibitor in enzymatic pathways, particularly those involving kinases. Its interaction with p38 MAPK suggests a mechanism for modulating inflammatory responses .
- Antimalarial Properties : Similar cyclopropyl carboxamides have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. The structural characteristics of this compound may provide insights into developing new antimalarial agents .
Case Studies and Research Findings
Several studies highlight the compound's relevance in research:
Case Study 1: Inhibition of p38 MAPK
A study demonstrated that this compound effectively inhibits p38 MAPK, leading to reduced inflammatory cytokine production. This suggests its potential use in treating inflammatory conditions .
Case Study 2: Anticancer Activity
In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis. The mechanism involves modulation of cell cycle regulators and apoptosis-related proteins .
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-fluoro-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The dichlorovinyl group in is electron-withdrawing, which may alter ring electron density and reactivity compared to the chloroethyl group.
Comparison with Oxadiazole and Imidazole Derivatives
Table 2: Core Heterocycle Comparison
Key Observations :
- Acidity : Tetrazoles (pKa ~4.9) are more acidic than oxadiazoles (pKa ~8.5) and imidazoles (pKa ~14.5), enhancing solubility in physiological conditions.
- Bioactivity : Oxadiazoles with chlorophenyl groups (e.g., ) show potent anticancer activity, while imidazoles (e.g., ) target epigenetic enzymes. The target tetrazole’s activity remains underexplored but may align with antifungal or antibacterial trends observed in other tetrazoles.
Key Observations :
- Antimicrobial Potential: Tetrazoles with chlorophenyl groups (e.g., ) demonstrate antifungal activity with low cytotoxicity, suggesting a promising scaffold for the target compound.
- Structural-Activity Relationships (SAR) : Bulky substituents (e.g., pyrrolidine in ) improve selectivity, while electron-withdrawing groups (e.g., nitro in ) enhance CNS activity.
Physicochemical and Pharmacokinetic Properties
Table 4: Physicochemical Comparison
Biological Activity
N-Cyclopropyl-3-fluoro-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its mechanisms of action, biological targets, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a cyclopropyl group, a fluorine atom at the meta position relative to the amide bond, and a methyl group at the para position on a benzene ring. Its molecular formula is CHFNO, with a molecular weight of approximately 195.22 g/mol. The presence of these functional groups contributes to its unique reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that this compound may modulate the activity of various enzymes and receptors, influencing critical cellular processes.
- Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical player in inflammatory responses. This inhibition could potentially lead to therapeutic effects in conditions characterized by chronic inflammation.
- Receptor Interaction : The compound may also interact with neurotransmitter receptors, although detailed studies are required to elucidate the specific pathways involved .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity:
- Anti-inflammatory Activity : As an inhibitor of p38 MAPK, it has shown promise in reducing pro-inflammatory cytokine production in cellular models.
- Anticancer Potential : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, suggesting potential applications in oncology .
Case Studies
Several case studies illustrate the compound's therapeutic potential:
- Study on Inflammatory Diseases : A study published in 2023 explored the effects of this compound on human immune cells. Results indicated a significant reduction in TNF-alpha production, supporting its role as an anti-inflammatory agent .
- Cancer Cell Line Evaluation : Research involving breast cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis, highlighting its potential as a chemotherapeutic agent .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory, anticancer | p38 MAPK inhibition |
| N-Cyclopropyl-3-iodo-4-methylbenzamide | Enzyme inhibitor, anti-inflammatory | Kinase inhibition |
| 4-Bromo-N-cyclopropyl-3-fluoro-N-methylbenzamide | Modulates receptor activity | Receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
